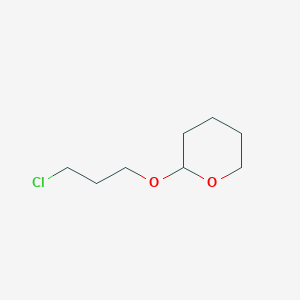

2-(3-Chloropropoxy)tetrahydro-2H-pyran

Description

The exact mass of the compound 2-(3-Chloropropoxy)tetrahydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Chloropropoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloropropoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXXARKSLAKVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292032, DTXSID30969116 | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-88-1, 54166-48-2 | |

| Record name | 42330-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chloropropoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chloropropoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties and Synthetic Applications of 2-(3-Chloropropoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Building Block

2-(3-Chloropropoxy)tetrahydro-2H-pyran (also known as 3-chloropropyl tetrahydropyranyl ether) is a valuable chemical intermediate in organic synthesis.[1][2] Its structure incorporates two key functional groups: a terminal alkyl chloride and a tetrahydropyranyl (THP) ether. The alkyl chloride serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the three-carbon propyl chain into a target molecule. The THP ether, on the other hand, functions as a robust protecting group for the primary alcohol, stable under a variety of reaction conditions yet readily removable under mild acidic treatment.[3] This duality makes it a strategic component in multistep syntheses, particularly in the fields of pharmaceutical and agrochemical development, as well as in the creation of specialty polymers.[2]

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 2-(3-chloropropoxy)tetrahydro-2H-pyran is essential for its effective use in the laboratory. These properties dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 42330-88-1 | |

| Molecular Formula | C₈H₁₅ClO₂ | |

| Molecular Weight | 178.66 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 107 °C at 18 mmHg; 55 °C at 0.5 mmHg | [1][2] |

| Density | 1.08 - 1.089 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.4560 - 1.4600 | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as alcohols and ethers. | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup |

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-(3-chloropropoxy)tetrahydro-2H-pyran is typically achieved through the acid-catalyzed reaction of 3-chloro-1-propanol with 3,4-dihydro-2H-pyran (DHP). This reaction, known as tetrahydropyranylation, proceeds via the formation of a resonance-stabilized carbocation upon protonation of the dihydropyran double bond. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether.

Caption: Acid-catalyzed synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

Detailed Experimental Protocol

The following protocol is adapted from the established synthesis of analogous THP ethers and provides a reliable method for the preparation of 2-(3-chloropropoxy)tetrahydro-2H-pyran.

Materials:

-

3-Chloro-1-propanol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3-chloro-1-propanol (1.0 equivalent) in dichloromethane at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

-

Slowly add 3,4-dihydro-2H-pyran (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield pure 2-(3-chloropropoxy)tetrahydro-2H-pyran.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tetrahydropyran ring protons, typically in the region of 1.5-1.9 ppm (multiplets), and the diastereotopic methylene protons adjacent to the ring oxygen at approximately 3.5 and 3.9 ppm (multiplets). The anomeric proton of the THP group would appear as a broad singlet or triplet around 4.6 ppm. The propyl chain protons would exhibit multiplets around 2.0 ppm (-CH₂-), 3.5-3.8 ppm (-CH₂-O-), and 3.6 ppm (-CH₂-Cl).

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching frequencies around 2850-2950 cm⁻¹, a strong C-O-C stretching band for the ether linkages in the 1000-1150 cm⁻¹ region, and a C-Cl stretching band around 650-750 cm⁻¹.

Applications in Organic Synthesis

The utility of 2-(3-chloropropoxy)tetrahydro-2H-pyran lies in its ability to act as a bifunctional linker and protecting group. A notable application is in the synthesis of heterocyclic compounds.

Synthesis of a Dihydropyridinone Derivative

A documented application of 2-(3-chloropropoxy)tetrahydro-2H-pyran is in the preparation of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)-2(1H)-pyridinone. In this synthesis, the chloropropyl moiety of the title compound is likely converted to a suitable nucleophile or electrophile to facilitate the construction of the pyridinone ring system.

Deprotection of the THP Ether

The removal of the THP protecting group is a crucial step to unmask the primary alcohol for subsequent reactions. This is typically achieved under mild acidic conditions.

Caption: Acid-catalyzed deprotection of the THP ether.

Deprotection Protocol

Materials:

-

2-(3-Chloropropoxy)tetrahydro-2H-pyran

-

Methanol or Ethanol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid (e.g., pyridinium p-toluenesulfonate - PPTS)

Procedure:

-

Dissolve 2-(3-chloropropoxy)tetrahydro-2H-pyran (1.0 equivalent) in methanol or ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the acid with a solid base like sodium bicarbonate or a basic resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude 3-chloro-1-propanol can be purified by distillation or used directly in the next step if sufficiently pure.

Safety and Handling

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a valuable and versatile reagent for organic synthesis. Its bifunctional nature, combining a reactive alkyl chloride with a stable yet readily cleavable THP ether protecting group, allows for its strategic incorporation into complex molecules. The synthetic and deprotection protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. As a key building block, it continues to find applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

- Xinchem. (n.d.). 2-(3-chloropropoxy)tetrahydro-2h-pyran(cas#42330-88-1).

- Angene Chemical. (n.d.). 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

- Chem-Impex. (n.d.). 2-(3-cloropropoxi)tetrahidro-2H-pirano.

-

Trybulski, E. J., et al. (1986). 2-Benzazepines. 9. Synthesis and chemistry of 3H-2-benzazepine and pyrimido [4, 5-d][1] benzazepine derivatives. The Journal of Organic Chemistry, 51(12), 2191-2202.

-

CP Lab Safety. (n.d.). 2-(3-Chloropropoxy)tetrahydro-2H-pyran, min 97%. Retrieved from [Link]

-

Revues Scientifiques Marocaines. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Retrieved from [Link]

- Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.

-

MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

PubMed. (2016). and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland-Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Retrieved from [Link]

- Google Patents. (n.d.). CN1538848A - 新型苯并稠杂环.

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

- Nicolás, E., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2293-2302.

Sources

An In-depth Technical Guide to 2-(3-Chloropropoxy)tetrahydro-2H-pyran (CAS No. 42330-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropropoxy)tetrahydro-2H-pyran, a versatile bifunctional molecule utilized in organic synthesis. The document elucidates its chemical properties, provides a detailed synthesis protocol, and explores its applications as a key building block, particularly in the construction of complex heterocyclic systems relevant to pharmaceutical and agrochemical research. The guide further details the reactivity of the molecule, the strategic role of the tetrahydropyranyl (THP) protecting group, and essential safety and handling information.

Introduction: A Molecule of Strategic Importance

2-(3-Chloropropoxy)tetrahydro-2H-pyran, with CAS number 42330-88-1, is a valuable synthetic intermediate characterized by two key functional moieties: a terminal alkyl chloride and a tetrahydropyranyl (THP) ether. This unique combination allows for a sequential and controlled introduction of different functionalities into a target molecule. The THP ether serves as a robust and readily cleavable protecting group for the primary alcohol, while the chloropropyl chain acts as an electrophilic handle for nucleophilic substitution reactions. This dual reactivity makes it a strategic component in multistep synthetic sequences, enabling the construction of complex molecular architectures. Its application is particularly noted in the synthesis of substituted heterocyclic compounds, which are prevalent in medicinal chemistry and agrochemical development.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is essential for its effective use and handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 42330-88-1 | [2] |

| Molecular Formula | C₈H₁₅ClO₂ | [2] |

| Molecular Weight | 178.66 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 107 °C at 18 mmHg; 55 °C at 0.5 mmHg | [1][2] |

| Density | 1.08 - 1.09 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.458 - 1.460 | [1][2] |

| Solubility | Insoluble in water; Soluble in common organic solvents. | [3] |

| Flash Point | 89 °C (closed cup) | [2] |

Synthesis and Mechanism

The synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is a classic example of the protection of an alcohol as a tetrahydropyranyl (THP) ether. The reaction proceeds via the acid-catalyzed addition of 3-chloropropan-1-ol to 3,4-dihydro-2H-pyran (DHP).

Reaction Mechanism

The underlying mechanism involves the protonation of the double bond in DHP by an acid catalyst, leading to the formation of a resonance-stabilized carbocation. The hydroxyl group of 3-chloropropan-1-ol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation yields the final product, 2-(3-Chloropropoxy)tetrahydro-2H-pyran, and regenerates the acid catalyst.

Caption: Acid-catalyzed formation of the THP ether.

Detailed Experimental Protocol

The following protocol is adapted from a scaled-up synthesis of the analogous bromo-compound and is expected to provide a high yield of the desired product.[4]

Materials:

-

3-Chloropropan-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropan-1-ol in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the cooled solution.

-

Slowly add 3,4-dihydro-2H-pyran (typically 1.1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

For higher purity, the product can be distilled under vacuum.

Reactivity and Synthetic Applications

The synthetic utility of 2-(3-Chloropropoxy)tetrahydro-2H-pyran stems from its bifunctional nature. The terminal chloride is a good leaving group, making the propyl chain an effective electrophile for a variety of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound involves the displacement of the chloride ion by a range of nucleophiles, including amines, azides, cyanides, and thiolates. This allows for the introduction of a three-carbon spacer with a protected hydroxyl group.

Caption: General reaction pathway.

A notable application is in the synthesis of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-amine, a useful intermediate, which can be prepared by reacting the title compound with a source of ammonia or an azide followed by reduction.[5]

Synthesis of Heterocyclic Scaffolds

A key application of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is in the synthesis of substituted heterocyclic compounds. For example, it has been used in the preparation of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone.[2] This involves the alkylation of a suitable pyridinone precursor. Such scaffolds are of significant interest in drug discovery.

Deprotection of the THP Group

The THP group is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides.[6] It can be readily removed under mild acidic conditions, typically using an acid catalyst such as p-toluenesulfonic acid in a protic solvent like methanol or ethanol, or even aqueous acetic acid. This orthogonality makes it a highly valuable protecting group in complex total synthesis.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a complex set of multiplets for the tetrahydropyran ring protons between δ 1.5 and 3.9 ppm. The anomeric proton of the THP ether would likely appear as a distinct signal around δ 4.6 ppm. The protons of the chloropropyl chain would be expected to resonate as multiplets in the regions of δ 3.5-3.8 ppm (for the CH₂Cl and CH₂O groups) and δ 1.9-2.1 ppm (for the central CH₂ group).

-

¹³C NMR: The spectrum would feature signals for the five carbons of the tetrahydropyran ring (typically in the range of δ 20-30 ppm and δ 60-100 ppm, with the anomeric carbon appearing around δ 98 ppm). The propyl chain carbons would be expected around δ 30-45 ppm (for the CH₂Cl and central CH₂ groups) and δ 60-70 ppm (for the CH₂O group).

-

IR Spectroscopy: Key vibrational bands would include C-O-C stretching frequencies for the ether linkages (around 1000-1150 cm⁻¹) and a C-Cl stretching band (around 650-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (or M+1 in the case of soft ionization techniques) and characteristic fragmentation patterns, including the loss of the chloropropyl side chain and fragmentation of the THP ring.

Safety and Handling

Detailed toxicological data for 2-(3-Chloropropoxy)tetrahydro-2H-pyran is not available. However, based on its chemical structure as a chlorinated ether, appropriate precautions should be taken. Some chlorinated ethers are considered to be toxic and potentially carcinogenic.[7][8][9]

Hazard Statements (Predicted based on analogous compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a highly functional and versatile building block in modern organic synthesis. Its bifunctional nature, coupled with the stability and ease of removal of the THP protecting group, makes it an invaluable tool for the synthesis of complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Organic Syntheses. 3-Bromo-2H-pyran-2-one. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Pharmaffiliates. 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-amine. [Link]

- WO2020039025A1 - Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl)

- Chu, I., Villeneuve, D. C., Valli, V. E., & Secours, V. E. (1990). Toxicological assessment of chlorinated diphenyl ethers in the rat. Journal of Environmental Science & Health, Part B, 25(2), 225-241.

-

Bravin, F., & Barreca, G. (2014). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

-

NIST. 2H-Pyran, 2-(3-butynyloxy)tetrahydro-. [Link]

-

PubChem. 2-Hydroxytetrahydropyran. [Link]

- Beletskaya, I. P., & Nájera, C. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of organic chemistry, 83(15), 7793–7805.

-

MDPI. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [Link]

-

National Center for Biotechnology Information. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]

-

OEHHA. Chloroalkyl ethers. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

- Chu, I., Villeneuve, D. C., Secours, V. E., & Valli, V. E. (1990). Toxicological assessment of chlorinated diphenyl ethers in the rat, part II. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 25(2), 225–241.

- Beletskaya, I. P., & Nájera, C. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of organic chemistry, 83(15), 7793–7805.

-

NIST. 2H-Pyran-2-ol, tetrahydro-. [Link]

-

University of Arkansas. Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. [Link]

-

EPA. Ambient Water Quality Criteria for Haloethers. [Link]documents/haloethers-water-quality-criteria.pdf)

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. 2-(3-氯丙氧基)四氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. epa.gov [epa.gov]

- 4. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological assessment of chlorinated diphenyl ethers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. enhs.uark.edu [enhs.uark.edu]

An In-Depth Technical Guide to the Molecular Structure of 2-(3-Chloropropoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and applications of 2-(3-Chloropropoxy)tetrahydro-2H-pyran, a key intermediate in modern organic synthesis. Designed for professionals in research and drug development, this document delves into the nuanced structural features and practical considerations essential for its effective utilization.

Introduction: A Versatile Building Block

2-(3-Chloropropoxy)tetrahydro-2H-pyran (CAS No. 42330-88-1) is a bifunctional organic molecule that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure uniquely combines a reactive chloropropyl chain with a tetrahydropyran (THP) ether, a well-established protecting group for alcohols. This duality allows for sequential and controlled chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.

The tetrahydropyranyl ether moiety provides a stable yet readily cleavable protecting group for hydroxyl functionalities, a common requirement in multi-step syntheses of drug candidates. Concurrently, the terminal chloro group on the propoxy chain serves as a versatile handle for introducing this protected three-carbon unit into a target molecule via nucleophilic substitution reactions. This strategic combination streamlines synthetic pathways and enhances overall yields.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-(3-Chloropropoxy)tetrahydro-2H-pyran are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅ClO₂ | [3] |

| Molecular Weight | 178.66 g/mol | [3] |

| Appearance | Colorless transparent liquid | [3] |

| Density | 1.08 g/mL at 25 °C | |

| Boiling Point | 55 °C at 0.5 mmHg | |

| Refractive Index (n20/D) | 1.458 | |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and ether. |

Structural Elucidation: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the tetrahydropyran ring protons, typically in the range of 1.5-1.9 ppm (multiplets for the methylene groups at C3, C4, and C5) and 3.5-4.0 ppm (multiplets for the methylene groups at C2 and C6 adjacent to the oxygen atoms). The anomeric proton at C2 would appear as a distinct signal around 4.6 ppm. The protons of the chloropropoxy chain would resonate at approximately 2.0 ppm (quintet, -CH₂-), 3.6 ppm (triplet, -CH₂-Cl), and 3.5-3.9 ppm (multiplets, -O-CH₂-).

-

¹³C NMR: The carbon NMR spectrum would show signals for the tetrahydropyran ring carbons, with the anomeric carbon (C2) appearing around 98 ppm and the other ring carbons resonating between 20-70 ppm. The carbons of the chloropropoxy chain would be observed at approximately 32 ppm (-CH₂-), 42 ppm (-CH₂-Cl), and 65 ppm (-O-CH₂-).

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-O stretching vibrations characteristic of the ether linkages, typically in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be observed around 2850-2950 cm⁻¹. A weaker C-Cl stretching vibration would be expected in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 178 and 180 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Fragmentation would involve the loss of the chloropropyl side chain and cleavage of the tetrahydropyran ring.

Synthesis and Reactivity

The synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is typically achieved through the acid-catalyzed reaction of 3-chloropropan-1-ol with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the formation of a tetrahydropyranyl ether, which serves to protect the alcohol functionality.

Caption: Synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-Chloropropan-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-chloropropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add 3,4-dihydro-2H-pyran (DHP) (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

Applications in Drug Development and Organic Synthesis

The primary utility of 2-(3-Chloropropoxy)tetrahydro-2H-pyran lies in its role as a bifunctional building block. The THP ether serves as a robust protecting group for alcohols, stable to a wide range of reaction conditions including organometallic reagents, hydrides, and basic conditions. It is, however, readily cleaved under acidic conditions, often using mild reagents like PPTS in an alcohol solvent, to regenerate the free hydroxyl group.

The chloropropyl moiety allows for the introduction of a three-carbon chain with a protected hydroxyl group. This is particularly useful in the synthesis of complex molecules where a primary alcohol is required at a later stage of the synthetic sequence.

A notable application of this compound is in the preparation of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone. This transformation highlights the utility of the chloropropyl group in alkylation reactions to construct more complex heterocyclic systems.

Caption: Synthetic utility workflow.

The pyran ring system itself is a common scaffold in a multitude of natural products and marketed drugs, exhibiting a wide range of biological activities.[4][5] Consequently, intermediates like 2-(3-Chloropropoxy)tetrahydro-2H-pyran are valuable precursors in the synthesis of novel pyran-containing therapeutic agents.

Safety and Handling

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a combustible liquid and should be handled with appropriate safety precautions. Store in a cool, dry, and well-ventilated area away from heat and open flames. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential to prevent skin and eye contact.

Conclusion

2-(3-Chloropropoxy)tetrahydro-2H-pyran is a strategically important molecule in organic synthesis, offering a reliable method for the introduction of a protected three-carbon hydroxypropyl unit. Its straightforward synthesis, stability, and predictable reactivity make it an invaluable tool for researchers and professionals in drug discovery and development. A thorough understanding of its molecular structure and chemical behavior is paramount to leveraging its full potential in the synthesis of novel and complex chemical entities.

References

-

LookChem. 2-(3-chloropropoxy)tetrahydro-2H-pyran. [Link]

-

Tianjin Hitechs Co., Ltd. 2-(3-Chloropropoxy)Tetrahydro-2H-Pyran. [Link]

-

ResearchGate. Efficient Synthesis of 3,6-Dihydro-2H-pyrans via [3+2+1] Annulation Based on the Heteroatom-free Tri-atom Donor. [Link]

-

Proactive Molecular Research. 2-(3-Chloropropoxy)tetrahydro-2H-pyran. [Link]

- Google Patents.

-

Revues Scientifiques Marocaines. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. [Link]

-

Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]

-

SciELO México. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. [Link]

-

MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

-

ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

-

PMC. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

-

PMC. Synthesis of Pyran and Pyranone Natural Products. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

mzCloud. Tetrahydropyran 2 methanol. [Link]

-

Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(3-chloropropoxy)tetrahydro-2H-pyran, CasNo.42330-88-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 3. 2-(3-Chloropropoxy)Tetrahydro-2H-Pyran [hitechs.com.cn]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Chloropropoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2-(3-Chloropropoxy)tetrahydro-2H-pyran, a key intermediate in various organic syntheses. In the absence of comprehensive published experimental spectra, this guide leverages predictive methodologies and established spectroscopic principles to offer a robust characterization. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, the expected Infrared (IR) absorption frequencies, and the probable Mass Spectrometry (MS) fragmentation patterns. This document serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Introduction

2-(3-Chloropropoxy)tetrahydro-2H-pyran (CAS No: 42330-88-1, Molecular Formula: C₈H₁₅ClO₂, Molecular Weight: 178.66 g/mol ) is a bifunctional organic molecule incorporating a tetrahydropyran (THP) ether and a chloropropyl chain. The THP group is a common protecting group for alcohols, while the chloroalkane moiety provides a reactive site for nucleophilic substitution. This combination makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Accurate spectroscopic characterization is paramount for verifying the purity and identity of this compound during its synthesis and subsequent reactions.

This guide will provide an in-depth analysis of its spectroscopic features, explaining the underlying principles and how they relate to the molecule's structure.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme will be used for the atoms in 2-(3-Chloropropoxy)tetrahydro-2H-pyran:

Figure 1: Structure and atom numbering for 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra, the following data is based on predictions from reputable software, providing a reliable estimation of the expected chemical shifts and coupling patterns.[1][2]

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 2-(3-Chloropropoxy)tetrahydro-2H-pyran would be as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 2-(3-Chloropropoxy)tetrahydro-2H-pyran in CDCl₃ would exhibit distinct signals for the protons on the tetrahydropyran ring and the 3-chloropropoxy side chain. The electronegativity of the oxygen and chlorine atoms will significantly influence the chemical shifts of adjacent protons, causing them to appear at a lower field (downfield).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H-2 (anomeric) | ~4.60 | t | 3.5 |

| H-6 (axial & equatorial) | ~3.85 (eq), ~3.50 (ax) | m | - |

| H-1' (O-CH₂) | ~3.75, ~3.45 | m | - |

| H-3' (CH₂-Cl) | ~3.65 | t | 6.5 |

| H-2' (CH₂-CH₂-CH₂) | ~2.00 | p | 6.2 |

| H-3, H-4, H-5 (ring) | ~1.80 - 1.50 | m | - |

Analysis of the Predicted ¹H NMR Spectrum:

-

Anomeric Proton (H-2): The proton at the anomeric center (C-2) is expected to be the most downfield of the ring protons due to the two adjacent oxygen atoms. It will likely appear as a triplet.

-

Tetrahydropyran Ring Protons (H-3 to H-6): The protons on the THP ring will show complex multiplets in the region of 1.50-3.85 ppm. The protons on C-6, being adjacent to the ring oxygen, will be further downfield than the protons on C-3, C-4, and C-5.

-

Propoxy Chain Protons: The methylene protons of the propoxy chain will show distinct signals. The protons on C-1' (adjacent to the ether oxygen) and C-3' (adjacent to the chlorine atom) will be the most deshielded and appear as multiplets. The protons on C-2' will appear as a pentet (or multiplet) due to coupling with the protons on C-1' and C-3'.

¹³C NMR Spectroscopy (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (anomeric) | ~99.0 |

| C-6 | ~62.5 |

| C-1' (O-CH₂) | ~66.0 |

| C-3' (CH₂-Cl) | ~42.0 |

| C-2' (CH₂-CH₂-CH₂) | ~30.0 |

| C-3 | ~31.0 |

| C-4 | ~20.0 |

| C-5 | ~25.5 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Anomeric Carbon (C-2): The anomeric carbon is the most downfield of the ring carbons due to the two attached oxygens.

-

Carbons Adjacent to Heteroatoms: The carbons directly bonded to oxygen (C-6 and C-1') and chlorine (C-3') will have higher chemical shifts compared to the other aliphatic carbons.

-

Aliphatic Carbons: The remaining methylene carbons of the THP ring (C-3, C-4, C-5) and the propoxy chain (C-2') will appear in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2940-2850 | C-H stretch | Alkane | Strong |

| 1120-1070 | C-O-C stretch | Ether | Strong |

| 750-650 | C-Cl stretch | Chloroalkane | Strong |

Analysis of the Expected IR Spectrum:

-

C-H Stretching: Strong absorptions in the 2940-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the tetrahydropyran ring and the propyl chain.[3][4]

-

C-O-C Stretching: A strong, characteristic absorption band is expected in the 1120-1070 cm⁻¹ range, which is indicative of the C-O-C asymmetric stretching of the ether linkage in the tetrahydropyran ring.[5][6]

-

C-Cl Stretching: A strong band in the 750-650 cm⁻¹ region is expected for the C-Cl stretching vibration of the chloroalkane moiety.[7]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak [M]⁺ for 2-(3-Chloropropoxy)tetrahydro-2H-pyran would be expected at m/z 178. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 180 with an intensity of approximately one-third of the molecular ion peak should also be observed.

The fragmentation of ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom.[8][9] The fragmentation of the tetrahydropyranyl group is a well-known process.

Proposed Fragmentation Pathway:

Figure 2: Proposed major fragmentation pathways for 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

Key Predicted Fragment Ions:

-

m/z 85: This is often the base peak in the mass spectra of tetrahydropyranyl ethers, corresponding to the stable oxonium ion formed by the loss of the 3-chloropropoxy radical.

-

m/z 77/79: This fragment corresponds to the chloropropyl cation [CH₂CH₂CH₂Cl]⁺. The isotopic pattern will be characteristic of a chlorine-containing fragment.

-

m/z 71: Loss of a methylene group from the m/z 85 fragment.

-

m/z 109/111: This fragment could arise from the loss of a butyl radical from the tetrahydropyran ring.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-Chloropropoxy)tetrahydro-2H-pyran. By combining predicted NMR data, typical IR absorption frequencies, and established mass spectrometry fragmentation patterns, a detailed and reliable characterization of the molecule can be achieved. This information is crucial for scientists and researchers working with this compound, enabling them to confidently identify and assess its purity in various stages of their work. It is important to note that while predictions are highly valuable, experimental verification is always recommended for definitive structural confirmation.

References

-

NMRDB.org: An Online Database for NMR Spectra. (n.d.). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran from Dihydropyran

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(3-chloropropoxy)tetrahydro-2H-pyran, a valuable bifunctional molecule utilized in various organic synthesis applications. The primary focus is the acid-catalyzed reaction between 3,4-dihydro-2H-pyran (DHP) and 3-chloro-1-propanol. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses critical process parameters, and outlines methods for the characterization of the final product. Additionally, it addresses crucial safety considerations and troubleshooting strategies to ensure a safe and efficient synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this important transformation.

Introduction: The Strategic Importance of Tetrahydropyranyl Ethers

The protection of hydroxyl groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions of this versatile functional group. Among the plethora of protecting groups, the tetrahydropyranyl (THP) ether stands out due to its ease of introduction, general stability under a wide range of non-acidic conditions (including reactions with organometallics, hydrides, and strong bases), and facile cleavage under mild acidic conditions.[1][2] The target molecule, 2-(3-chloropropoxy)tetrahydro-2H-pyran, is of particular interest as it incorporates both a stable THP ether and a reactive primary alkyl chloride. This bifunctional nature allows for its use as a versatile building block, enabling the introduction of a protected hydroxylated three-carbon chain that can be further elaborated through nucleophilic substitution at the chloride.

The synthesis of THP ethers is typically achieved through the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[3] This guide will provide a comprehensive overview of this process, tailored specifically to the synthesis of 2-(3-chloropropoxy)tetrahydro-2H-pyran.

Reaction Mechanism: An Acid-Catalyzed Cascade

The formation of 2-(3-chloropropoxy)tetrahydro-2H-pyran from dihydropyran and 3-chloro-1-propanol proceeds via an acid-catalyzed addition reaction. The mechanism can be dissected into three key steps:

-

Protonation of Dihydropyran: The reaction is initiated by the protonation of the electron-rich double bond of dihydropyran by an acid catalyst (H-A). This protonation preferentially occurs at the carbon atom further from the ring oxygen to form a resonance-stabilized oxocarbenium ion. This carbocation is a key reactive intermediate.[3]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-chloro-1-propanol acts as a nucleophile, attacking the electrophilic carbocation. This step results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

-

Deprotonation: A weak base (such as the conjugate base of the acid catalyst, A⁻) removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final product, 2-(3-chloropropoxy)tetrahydro-2H-pyran.

Caption: Acid-catalyzed mechanism for THP ether formation.

Experimental Protocol: A Representative Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-1-propanol | ≥98% | e.g., Sigma-Aldrich | Corrosive, handle with care. |

| 3,4-Dihydro-2H-pyran (DHP) | ≥97% | e.g., Sigma-Aldrich | Flammable, irritant. |

| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | e.g., Sigma-Aldrich | Acid catalyst. Can be substituted with other acids. |

| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | Reaction solvent. |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | For workup. | |

| Anhydrous Magnesium Sulfate | e.g., VWR | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-chloro-1-propanol (9.45 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

-

Addition of Dihydropyran: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (9.25 g, 0.11 mol, 1.1 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation (boiling point: 55 °C at 0.5 mmHg) to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran as a colorless liquid.[4]

Caption: Overall experimental workflow for the synthesis.

Causality and Optimization of Experimental Parameters

-

Choice of Acid Catalyst: While p-toluenesulfonic acid (PTSA) is a common and effective catalyst, other protic acids or Lewis acids can be employed. The choice of catalyst can influence reaction rates and selectivity. For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) may be preferred to minimize side reactions. Heterogeneous catalysts, such as acid-treated clays or resins, offer the advantage of simplified workup through simple filtration.

-

Solvent Selection: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants. Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used. For a greener approach, solvent-free conditions have been reported for the tetrahydropyranylation of some alcohols, which may be applicable in this case.

-

Temperature Control: The initial addition of dihydropyran is performed at 0 °C to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion. Higher temperatures are typically not required and may lead to side reactions, such as the polymerization of dihydropyran.

-

Stoichiometry: A slight excess of dihydropyran (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting alcohol.

Analytical Characterization of 2-(3-Chloropropoxy)tetrahydro-2H-pyran

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data based on the structure of the molecule.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅ClO₂ |

| Molecular Weight | 178.66 g/mol [4] |

| Boiling Point | 55 °C @ 0.5 mmHg[4] |

| Density | 1.08 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.458[4] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring and the 3-chloropropoxy chain. The anomeric proton (O-CH-O) of the THP ring should appear as a distinct signal around 4.6 ppm. The methylene protons adjacent to the oxygen atoms and the chlorine atom will be deshielded and appear further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The anomeric carbon (O-CH-O) is expected to have a chemical shift in the range of 95-105 ppm. The carbons bonded to oxygen and chlorine will also exhibit characteristic downfield shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by strong C-O stretching vibrations in the fingerprint region, typically around 1150-1050 cm⁻¹. The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting alcohol is a key indicator of a successful reaction. A C-Cl stretching vibration may be observed in the 800-600 cm⁻¹ region.

Safety and Handling

-

3-Chloro-1-propanol: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

3,4-Dihydro-2H-pyran (DHP): DHP is a flammable liquid and vapor. It can cause skin and eye irritation. Inhalation may cause respiratory tract irritation.[2] Handle in a fume hood away from ignition sources.

-

p-Toluenesulfonic acid (PTSA): PTSA is a corrosive solid that can cause severe skin and eye irritation. Avoid inhalation of dust.

-

General Precautions: The overall reaction should be conducted in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient catalyst, low reaction temperature, or short reaction time. | Add a small amount of additional catalyst. Allow the reaction to stir for a longer period at room temperature. |

| Formation of Byproducts | Presence of water in the reactants or solvent, or use of an overly strong acid catalyst. | Ensure all reagents and glassware are dry. Consider using a milder catalyst like PPTS. |

| Difficult Purification | Polymerization of DHP. | Ensure the reaction is properly quenched with a base before concentration. Purify by vacuum distillation promptly after workup. |

Conclusion

The synthesis of 2-(3-chloropropoxy)tetrahydro-2H-pyran from dihydropyran and 3-chloro-1-propanol is a straightforward and efficient method for producing a valuable bifunctional synthetic intermediate. The acid-catalyzed reaction proceeds through a well-understood mechanism, and the experimental conditions can be readily controlled to achieve high yields of the desired product. By understanding the principles outlined in this guide, researchers can confidently and safely perform this synthesis and utilize the product in a variety of synthetic applications.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

Sources

- 1. China 2-(3-CHLOROPROPOXY)TETRAHYDRO-2H-PYRAN(CAS#42330-88-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. 2-(3-Chloropropoxy)tetrahydro-2H-pyran 97 42330-88-1 [sigmaaldrich.com]

- 5. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

Leveraging 2-(3-Chloropropoxy)tetrahydro-2H-pyran: A Bifunctional Building Block for Advanced Synthesis

An In-Depth Technical Guide

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for efficient and elegant molecular construction. These reagents offer chemists the ability to introduce multiple functionalities in a controlled, often orthogonal, manner. This guide provides an in-depth technical overview of 2-(3-Chloropropoxy)tetrahydro-2H-pyran (CAS No. 42330-88-1), a versatile and highly valuable bifunctional molecule. We will explore its fundamental physicochemical properties, synthesis, and dual-reactivity profile, which combines an acid-labile protecting group with a robust alkylating agent. Through detailed protocols and mechanistic discussions, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful intermediate.

Introduction: The Strategic Value of Bifunctional Building Blocks

The design of complex molecular architectures with precision and efficiency is a central goal of organic synthesis. Bifunctional building blocks are indispensable tools in this endeavor, offering pre-packaged, orthogonally reactive functional groups that can significantly shorten synthetic routes and enable novel molecular designs.[1][2] 2-(3-Chloropropoxy)tetrahydro-2H-pyran emerges as a stellar example of such a reagent. Its structure uniquely integrates two of the most fundamental moieties in organic chemistry:

-

A Tetrahydropyranyl (THP) Ether: This functionality serves as a reliable, acid-sensitive protecting group for a primary alcohol.[3][4] Its stability under a wide range of non-acidic conditions allows for extensive chemical manipulation elsewhere in the molecule.[4]

-

A 3-Chloropropyl Chain: This terminus acts as a potent electrophilic handle. The chlorine atom is an excellent leaving group in nucleophilic substitution reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds.[5][6]

This guide will deconstruct the chemistry of this building block, providing the foundational knowledge and practical protocols required to strategically deploy it in complex synthetic workflows.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical properties is critical for its effective use in the laboratory. 2-(3-Chloropropoxy)tetrahydro-2H-pyran is a colorless to nearly colorless liquid under standard conditions.[6][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42330-88-1 | [6][7][8] |

| Molecular Formula | C₈H₁₅ClO₂ | [7][8][9] |

| Molecular Weight | 178.66 g/mol | [8][10] |

| Density | ~1.08 g/mL at 25 °C | [9] |

| Boiling Point | ~55 °C at 0.5 mmHg | [9] |

| Refractive Index (n20/D) | ~1.458 | [9] |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in common organic solvents (alcohols, ethers). | [9] |

Synthesis of the Building Block: A Mechanistic Perspective

The preparation of 2-(3-Chloropropoxy)tetrahydro-2H-pyran is a straightforward and well-established acid-catalyzed reaction between 3-chloropropanol and 3,4-dihydropyran (DHP).[9] This reaction is a classic example of alcohol protection using a THP group.

Caption: Synthesis of 2-(3-Chloropropoxy)tetrahydro-2H-pyran.

Experimental Protocol: Synthesis

Materials:

-

3-Chloropropanol

-

3,4-Dihydropyran (DHP)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Dichloromethane (DCM) or other anhydrous aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloropropanol (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.01-0.05 eq). The catalyst is crucial as it protonates the DHP, activating it for nucleophilic attack by the alcohol.

-

DHP Addition: Cool the mixture in an ice bath (0 °C). Add 3,4-dihydropyran (1.1 eq) dropwise. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 3-chloropropanol.

-

Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final, pure liquid.[9]

The Dual Reactivity: A Tale of Two Functional Groups

The synthetic utility of this molecule stems from its two distinct reactive sites, which can be addressed selectively.

The Tetrahydropyranyl (THP) Group: The Protective Moiety

The THP ether masks a primary hydroxyl group, rendering it inert to bases, nucleophiles, and many reducing/oxidizing agents.[4] This protection is reversible under acidic conditions, allowing for the regeneration of the alcohol when desired.

Caption: The acid-catalyzed equilibrium of THP protection and deprotection.

Experimental Protocol: THP Deprotection

Materials:

-

2-(3-Chloropropoxy)tetrahydro-2H-pyran

-

Methanol or a Tetrahydrofuran (THF)/Water mixture

-

p-Toluenesulfonic acid (p-TsOH) or dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other extraction solvent

Procedure:

-

Dissolution: Dissolve the THP-protected compound (1.0 eq) in methanol or a THF/water solvent system. The choice of solvent ensures miscibility for all components.

-

Acidification: Add a catalytic amount of p-TsOH or a few drops of dilute HCl. The acid protonates the ether oxygen, initiating the cleavage mechanism.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Neutralization and Extraction: Quench the reaction with saturated NaHCO₃ solution until the pH is neutral or slightly basic. Extract the product (3-chloropropanol) into an organic solvent like ethyl acetate.

-

Purification: Dry the organic phase, concentrate, and purify the resulting alcohol as needed, typically via column chromatography or distillation.

The 3-Chloropropyl Chain: The Electrophilic Handle

The primary alkyl chloride provides a reactive site for SN2 reactions. A wide variety of nucleophiles can displace the chloride ion, forming new bonds and extending the molecular framework.

Caption: Alkylation via nucleophilic substitution on the chloropropyl chain.

General Protocol: Nucleophilic Substitution

Materials:

-

2-(3-Chloropropoxy)tetrahydro-2H-pyran

-

Nucleophile (e.g., sodium azide, potassium cyanide, an amine, a thiol)

-

A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Optional: A non-nucleophilic base if the nucleophile is neutral (e.g., triethylamine for an amine nucleophile)

Procedure:

-

Reaction Setup: Dissolve the nucleophile (1.0-1.2 eq) in a suitable polar aprotic solvent. These solvents are chosen because they solvate the cation but not the nucleophile, enhancing its reactivity.

-

Substrate Addition: Add 2-(3-Chloropropoxy)tetrahydro-2H-pyran (1.0 eq) to the solution.

-

Heating: Heat the reaction mixture (typically between 50-100 °C) to facilitate the substitution reaction. The reaction progress should be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and/or brine to remove the solvent and salt byproducts. Dry the organic phase, concentrate, and purify the product by column chromatography or distillation.

Strategic Applications in Multi-Step Synthesis

The true power of this building block lies in the orthogonal application of its two functionalities. A common and highly effective strategy is to perform alkylation at the chloro-terminus first, followed by the deprotection of the THP ether to unmask the hydroxyl group for subsequent transformations.

Caption: A common synthetic workflow using the bifunctional building block.

This workflow is central to its application in pharmaceutical and agrochemical research, enabling the rapid synthesis of diverse molecular libraries.[5][6] By varying the nucleophile ('Nu'), a wide array of terminal groups can be installed. The subsequent deprotection reveals a primary alcohol, which can then be oxidized, esterified, or converted into another leaving group for further elaboration. This strategy was utilized in the preparation of 3,6-dihydro-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)-propyl)-2(1H)-pyridinone.

Handling, Safety, and Storage

As a responsible scientist, proper handling and storage are non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: 2-(3-Chloropropoxy)tetrahydro-2H-pyran is a combustible liquid and should be kept away from open flames and high temperatures.[9] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]

-

First Aid: In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[9]

Conclusion

2-(3-Chloropropoxy)tetrahydro-2H-pyran is more than just a chemical intermediate; it is a strategic tool for synthetic efficiency. Its bifunctional nature—a stable yet readily removable protecting group coupled with a versatile electrophilic site—provides a reliable platform for constructing complex molecules with precision. For professionals in drug discovery, medicinal chemistry, and materials science, mastering the application of this building block opens doors to novel structures and streamlined synthetic pathways, ultimately accelerating the pace of innovation.

References

-

2-(3-Chloropropoxy)Tetrahydro-2H-Pyran . (n.d.). Tianjin Hitechs Co., Ltd. Retrieved January 21, 2026, from [Link]

-

2-(3-Chloropropoxy)tetrahydro-2H-pyran,42330-88-1 . (n.d.). Rovathin. Retrieved January 21, 2026, from [Link]

-

2-(3-Chloropropoxy)tetrahydro-2H-pyran (97%) . (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

-

Isac-García, J., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans . Molecules. Retrieved January 21, 2026, from [Link]

-

Tetrahydropyran . (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis of tetrahydropyrans . (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . Peptide Science. Retrieved January 21, 2026, from [Link]

-

Foley, D. J., et al. (2021). Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry . Tetrahedron. Retrieved January 21, 2026, from [Link]

-

2-(3-Bromopropoxy)tetrahydro-2H-pyran . (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Mary, Y. S., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches . Molecules. Retrieved January 21, 2026, from [Link]

-

Kumar, R., et al. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials . ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry . (2021). White Rose Research Online. Retrieved January 21, 2026, from [Link]

-

Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry . (2021). York Research Database. Retrieved January 21, 2026, from [Link]

-

Beier, P., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles . Molecules. Retrieved January 21, 2026, from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(3-Chloropropoxy)Tetrahydro-2H-Pyran [hitechs.com.cn]

- 9. China 2-(3-CHLOROPROPOXY)TETRAHYDRO-2H-PYRAN(CAS#42330-88-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. 2-(3-Chloropropoxy)tetrahydro-2H-pyran (97%) - Amerigo Scientific [amerigoscientific.com]

The Tetrahydropyranyl (THP) Group: A Technical Guide to a Workhorse Protecting Group in Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of strategies to temporarily mask reactive functional groups, the tetrahydropyranyl (THP) protecting group for alcohols has long stood as a reliable and versatile tool. This guide provides an in-depth technical overview of the THP group, from its fundamental chemical principles to practical, field-proven applications, designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

The Role and Significance of the THP Protecting Group

The hydroxyl group is a ubiquitous and highly reactive functional group, necessitating its protection to prevent unwanted side reactions during various synthetic transformations. The THP group, formed by the reaction of an alcohol with 3,4-dihydropyran (DHP), converts the alcohol into a THP ether (an acetal). This transformation effectively masks the acidic proton and nucleophilicity of the hydroxyl group.[1][2][3]

The THP group is valued for its:

-

Ease of Introduction and Cleavage: The protection and deprotection steps are typically straightforward, high-yielding, and can be achieved under relatively mild acidic conditions.[2][4]

-

Cost-Effectiveness: The primary reagent, 3,4-dihydropyran, is inexpensive and readily available, making this protection strategy economically viable for large-scale synthesis.[2][5]

-

Robust Stability: THP ethers exhibit excellent stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1][6][7]

However, a critical consideration when using the THP group is the creation of a new stereocenter at the anomeric carbon of the tetrahydropyran ring upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers.[6][7][8] This can complicate purification and characterization, a factor that must be weighed during synthetic planning.

Mechanism of THP Protection and Deprotection

Both the formation and cleavage of THP ethers are acid-catalyzed processes.[6]

Protection of Alcohols

The protection of an alcohol with DHP proceeds via an acid-catalyzed addition of the alcohol to the enol ether functionality of DHP.[1][6]

The mechanism involves three key steps:

-

Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[6]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (often the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.